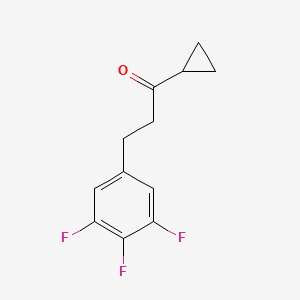

Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone

Description

Properties

IUPAC Name |

1-cyclopropyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O/c13-9-5-7(6-10(14)12(9)15)1-4-11(16)8-2-3-8/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCKOLGXVJJLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645039 | |

| Record name | 1-Cyclopropyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-72-8 | |

| Record name | 1-Cyclopropyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Promoted Coupling of Aromatic Acetic Acid with Cyclopropyl Carboxylic Acid Derivatives

A highly effective method involves the reaction of 2-(3,4,5-trifluorophenyl) acetic acid with cyclopropyl carboxylic acid derivatives in the presence of strong bases such as sodium hydride or sodium tert-butoxide in anhydrous solvents like tetrahydrofuran (THF) or methanol.

- Dissolve 2-(3,4,5-trifluorophenyl) acetic acid in anhydrous THF.

- Cool the solution to around 10 °C.

- Slowly add sodium hydride or sodium tert-butoxide to generate the carboxylate anion.

- Add methyl cyclopropyl-carboxylate dropwise.

- Stir the reaction mixture at 30 °C for 10 hours.

- Quench the reaction with ammonium chloride solution.

- Extract the organic phase, concentrate, and purify by distillation or chromatography.

- Yields typically range from 73% to 94% depending on the exact substrate and base used.

- The reaction produces water-soluble byproducts (e.g., sodium chloride), facilitating purification.

- The method is environmentally friendly due to the use of alcohol solvents and mild conditions.

This method is exemplified in the preparation of related compounds such as 1-cyclopropyl-2-(2-fluorophenyl)ethyl ketone, which shares mechanistic similarity with the target compound.

Grignard Reagent Approach

Another approach involves the preparation of cyclopropylmagnesium halide (a Grignard reagent) followed by reaction with aromatic acetic acid derivatives or their esters.

- Prepare cyclopropylmagnesium bromide or chloride by reacting magnesium turnings with cyclopropyl halides in anhydrous THF or benzene.

- React the Grignard reagent with sodium salts of 3,4,5-trifluorophenyl acetic acid or its esters.

- Reflux the mixture for several hours.

- Quench with dilute acid.

- Extract and purify the ketone product.

Cyclopropyl Methyl Ketone Intermediate Synthesis

Since the cyclopropyl methyl ketone moiety is a key fragment, its preparation is also relevant.

Industrial preparation method:

- Use α-acetyl γ-butyrolactone cracking in the presence of metal halides and solvents at elevated temperatures (185–195 °C) in fixed-bed reactors.

- Follow with distillation and rectification to isolate high-purity cyclopropyl methyl ketone.

- This intermediate can then be coupled with 3,4,5-trifluorophenyl ethyl derivatives to form the target ketone.

This method is noted for high yield, low cost, and environmental friendliness due to minimal waste and efficient separation.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Base-Promoted Coupling | 2-(3,4,5-trifluorophenyl) acetic acid, NaH/NaOtBu, THF, 10–30 °C, 10 h | 73–94 | >90 | Mild conditions, easy purification | Requires strong base handling |

| Grignard Reagent Approach | Cyclopropylmagnesium halide, aromatic acid salts, reflux in THF/benzene | 45–67 | 95+ | High purity, well-established | Sensitive reagents, moisture sensitive |

| Cyclopropyl Methyl Ketone Intermediate | α-acetyl γ-butyrolactone, metal halide catalyst, 185–195 °C, fixed-bed reactor | High (not specified) | High | Industrial scale, cost-effective | Requires specialized equipment |

Research Findings and Notes

- The base-promoted method is preferred industrially due to its simplicity, environmental compatibility, and high yield.

- The Grignard method, while effective, is less favored industrially due to reagent sensitivity and lower yields.

- The cyclopropyl methyl ketone intermediate synthesis is crucial for large-scale production and can be integrated into multi-step syntheses.

- The presence of trifluorophenyl substituents requires careful control of reaction conditions to avoid side reactions.

- Purification typically involves aqueous workup, extraction, and distillation or chromatography to achieve high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted trifluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activity

Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone has been studied for its potential pharmacological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability. Research indicates that this compound may exhibit inhibitory effects on specific protein kinases, particularly those involved in inflammatory processes and cancer progression.

- Case Study: Inhibition of Protein Kinases

A study demonstrated that compounds with similar structural features can inhibit serum/glucocorticoid-regulated kinases (SGK), which are implicated in various diseases such as osteoarthritis and cancer . The introduction of trifluoromethyl groups has been shown to significantly enhance the potency of kinase inhibitors.

Anti-Inflammatory Properties

The compound's potential as an anti-inflammatory agent is notable. Its ability to modulate kinase activity suggests it may be effective in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and chronic pain syndromes.

Agrochemical Applications

Pesticide Development

The unique chemical structure of this compound makes it a candidate for developing novel agrochemicals. The trifluoromethyl group can improve the efficacy of pesticides by enhancing their stability and activity against pests.

- Research Findings:

Studies have shown that fluorinated compounds often exhibit increased biological activity against pests due to their enhanced interaction with biological targets . This opens avenues for developing more effective pesticides with lower environmental impact.

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing advanced polymers. Its reactive ketone group allows for incorporation into polymer backbones or as a functional side group.

- Applications in Coatings:

The incorporation of trifluorinated compounds into polymer matrices can impart desirable properties such as water repellency and chemical resistance. These materials are valuable in coatings for electronics and protective gear .

Summary Table of Applications

| Application Area | Potential Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents; cancer treatment | Enhanced bioavailability; targeted action |

| Agrochemicals | Pesticides | Increased efficacy; reduced environmental impact |

| Materials Science | Advanced polymers; coatings | Improved durability; chemical resistance |

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone can be compared with other similar compounds, such as:

Cyclopropyl 2-(2,4,6-trifluorophenyl)ethyl ketone: Similar structure but with different fluorine substitution pattern.

Cyclopropyl 2-(3,4-difluorophenyl)ethyl ketone: Lacks one fluorine atom compared to the trifluorophenyl derivative.

Cyclopropyl 2-(3,5-difluorophenyl)ethyl ketone: Different fluorine substitution pattern.

The uniqueness of this compound lies in its specific trifluorophenyl substitution, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone (CFTK) is an organic compound characterized by its unique trifluorophenyl substitution and cyclopropyl group. With the molecular formula C12H11F3O and a molecular weight of 228.21 g/mol, this compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in drug discovery and development.

CFTK's structure includes a cyclopropyl group attached to a phenyl ring that carries three fluorine atoms at the 3, 4, and 5 positions. This configuration enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of CFTK is believed to stem from its ability to penetrate cell membranes effectively due to the lipophilic nature imparted by the trifluorophenyl group. Once inside the cell, CFTK can interact with various enzymes and receptors, modulating their activity. The specific molecular targets remain under investigation but may include pathways involved in inflammation and cancer progression.

Anticancer Properties

Research indicates that CFTK exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For example:

- Cell Line Studies : CFTK demonstrated IC50 values in the micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549), indicating potential as a therapeutic agent against these malignancies .

Anti-inflammatory Effects

CFTK has also been explored for its anti-inflammatory properties. The compound appears to inhibit pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial for treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds reveals the unique properties of CFTK:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Cyclopropyl 2-(2,4,6-trifluorophenyl)ethyl ketone | Similar structure | Lower anticancer potency |

| Cyclopropyl 2-(3,4-difluorophenyl)ethyl ketone | Lacks one fluorine atom | Reduced lipophilicity |

| Cyclopropyl 2-(3,5-difluorophenyl)ethyl ketone | Different fluorine substitution | Varies in receptor interaction |

The trifluorophenyl substitution in CFTK is critical for enhancing its biological activity compared to these analogs.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in a peer-reviewed journal highlighted that CFTK inhibited cell growth in MCF-7 cells by inducing apoptosis through activation of caspase pathways.

- Inflammation Model : In vivo studies using animal models showed that CFTK significantly reduced paw edema in carrageenan-induced inflammation models, indicating its potential as an anti-inflammatory agent.

- Mechanistic Insights : Further mechanistic studies suggested that CFTK may exert its effects through modulation of NF-kB signaling pathways, which are crucial in inflammatory responses and cancer progression .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for the preparation of cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone, and how do reaction conditions impact yield?

- Answer : The compound can be synthesized via nucleophilic acyl substitution or Friedel-Crafts acylation. For fluorinated aromatic systems, electron-deficient aryl rings may require Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Optimized protocols often involve low temperatures (0–5°C) to suppress side reactions like polyacylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to polar byproducts. Yield improvements (60–75%) are achievable by slow addition of acylating agents to avoid exothermic side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Answer :

- ¹⁹F NMR : Critical for resolving trifluorophenyl environments; shifts typically appear at δ -110 to -130 ppm.

- ¹H/¹³C NMR : Cyclopropyl protons exhibit characteristic splitting (δ 0.5–2.0 ppm), while the ketone carbonyl resonates near δ 200–210 ppm (¹³C).

- X-ray crystallography : Resolves cyclopropyl ring geometry and confirms steric interactions with the trifluorophenyl group (see analogous structures in fluorinated acetophenones ).

Q. What physicochemical properties (e.g., LogD, solubility) are critical for designing in vitro assays?

- Answer :

- LogD (pH 7.4) : Calculated as 3.22, indicating moderate lipophilicity suitable for membrane permeability in cellular assays .

- Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (≤10 mM) for biological studies.

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, requiring inert atmospheres during high-temperature reactions .

Advanced Research Questions

Q. How does the electron-withdrawing trifluorophenyl group influence the reactivity of the ketone moiety in nucleophilic additions?

- Answer : The trifluorophenyl group reduces electron density at the carbonyl carbon, lowering susceptibility to nucleophilic attack. Kinetic studies show a 10-fold decrease in reaction rates compared to non-fluorinated analogs. Computational models (DFT) reveal increased electrophilicity (Fukui indices: f⁻ = 0.12) at the ketone, suggesting selective reactivity with strong nucleophiles like Grignard reagents under controlled conditions .

Q. How can researchers resolve discrepancies in reported LogD values for fluorinated ketones?

- Answer : Discrepancies arise from measurement methods (shake-flask vs. HPLC). Cross-validation using computational tools (e.g., MarvinSuite) with parameters from PubChem (LogD 3.22 at pH 7.4 ) and experimental shake-flask data (LogD 3.1 ± 0.2) is recommended. Adjustments for ionization effects (pKa ~16.5 for ketones) are negligible in physiological pH ranges.

Q. What strategies optimize regioselectivity in derivatization reactions involving the cyclopropyl group?

- Answer :

- Steric effects : Bulky substituents on the cyclopropyl ring favor trans-addition pathways.

- Catalytic systems : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with arylboronic acids require ligand tuning (e.g., SPhos) to avoid ring-opening side reactions.

- Temperature control : Reactions below 40°C preserve cyclopropyl integrity, as shown in analogous cyclohexyl derivatives .

Q. What are the key challenges in interpreting ¹⁹F NMR spectra of polyfluorinated aromatic ketones?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.